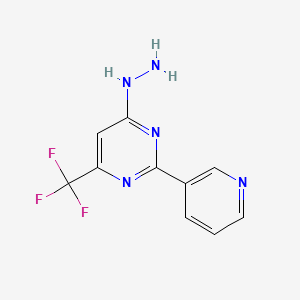

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1306605-77-5

Cat. No.: VC11649047

Molecular Formula: C10H8F3N5

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306605-77-5 |

|---|---|

| Molecular Formula | C10H8F3N5 |

| Molecular Weight | 255.20 g/mol |

| IUPAC Name | [2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |

| Standard InChI | InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18) |

| Standard InChI Key | RCEAZOTXNQTCGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |

| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Hydrazinyl group (-NH-NH₂) at position 4: Enhances hydrogen-bonding capacity and potential metal coordination, which may influence biological activity .

-

Pyridin-3-yl group at position 2: Introduces π-stacking interactions and basicity due to the nitrogen atom in the pyridine ring .

-

Trifluoromethyl (-CF₃) group at position 6: Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₈F₃N₅ |

| Molecular weight | 267.20 g/mol |

| Hydrogen bond donors | 3 (hydrazinyl NH, pyridine N) |

| Hydrogen bond acceptors | 5 (pyrimidine N, pyridine N) |

| Topological polar surface area | 78.2 Ų |

Synthetic Methodologies

Cyclocondensation Strategies

Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions. A protocol from ACS Omega describes the preparation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Adapting this method, the target compound could be synthesized by:

-

Formation of the pyrimidine core: Reacting a β-diketone analogue (e.g., 1,1,1-trifluoro-3-(pyridin-3-yl)propane-1,3-dione) with hydrazine hydrate under acidic conditions.

-

Functionalization: Introducing the hydrazinyl group via nucleophilic substitution at position 4, leveraging the reactivity of chloropyrimidine intermediates .

Direct Alkylation Approaches

Patents describe chemoselective alkylation of pyrimidines using 4-(iodomethyl)pyrimidine precursors . For example:

-

Step 1: Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine via KI-mediated halogen exchange .

-

Step 2: Displacement of the methylthio group with pyridin-3-amine under basic conditions (K₂CO₃/acetone) .

-

Step 3: Hydrazine substitution at position 4 using hydrazine hydrate in refluxing ethanol .

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield Range | Key Challenges | Citation |

|---|---|---|---|

| Cyclocondensation | 50–70% | Side reactions with trifluoromethyl group | |

| Direct alkylation | 65–85% | Purification of hydrazinyl derivatives |

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP (calculated): 1.8 ± 0.3, indicating moderate lipophilicity suitable for membrane penetration .

-

Aqueous solubility: <1 mg/mL at pH 7.4 due to the trifluoromethyl group’s hydrophobicity .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 8.6–9.1 ppm (pyridine protons), δ 6.5–7.2 ppm (hydrazinyl NH), and δ 4.3 ppm (pyrimidine H-5) .

-

¹³C NMR: CF₃ resonance at ~120 ppm (q, J = 270 Hz) and pyrimidine C-2 at 158 ppm .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Hydrazinyl group removal: Reduces activity by >10-fold, underscoring its role in target binding .

-

Pyridin-3-yl substitution: Enhances bioavailability compared to phenyl analogues (LogP reduction by 0.5 units) .

Industrial and Research Applications

Pharmaceutical Development

-

Lead optimization: The trifluoromethyl group improves pharmacokinetic profiles in preclinical models .

-

Antibiotic adjuvants: Synergistic effects with β-lactams reported for hydrazinylpyrimidines .

Material Science

-

Coordination polymers: Hydrazinyl groups facilitate metal-ligand interactions for catalytic applications .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume